tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC13807322
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate -](/images/structure/VC13807322.png)
Specification
Molecular Formula | C11H20N2O2 |
---|---|
Molecular Weight | 212.29 g/mol |
IUPAC Name | tert-butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1 |
Standard InChI Key | WDLJVXLPYIOWOZ-CIUDSAMLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]([C@@H]1C2)N |
SMILES | CC(C)(C)OC(=O)N1CC2CC(C1C2)N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(C1C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Property | Value | Source Citation |
---|---|---|
Molecular Formula | ||
Molecular Weight | 212.29 g/mol | |
CAS Registry Number | 1932581-94-6 | |
Purity | ≥97% | |
IUPAC Name | tert-butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
SMILES Notation | CC(C)(C)OC(=O)N1C[C@@H]2CC@H[C@H]1C2 | (adjusted for stereochemistry) |
The stereochemical descriptor (1S,4S,6S) differentiates this compound from its enantiomer, tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1433638-95-9) , underscoring the importance of chirality in pharmacological activity.
Synthesis and Manufacturing
Stereochemical Control
The (1S,4S,6S) configuration is achieved through asymmetric catalysis or chiral resolution. For instance, enzymatic resolution or chiral auxiliaries may enforce the desired stereochemistry at carbons 1, 4, and 6. The rigid bicyclic framework limits epimerization, ensuring configurational stability .
Physicochemical Properties and Stability
Thermal and Solubility Characteristics
Although melting point data for this specific stereoisomer are unavailable, analogous tert-butyl carbamates exhibit melting points between 129–133°C . The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic tert-butyl group.
Applications in Pharmaceutical Research
Drug Intermediate
The primary amine at position 6 serves as a handle for further functionalization, enabling coupling reactions with carboxylic acids or aryl halides. For example, similar azabicyclo derivatives are intermediates in neuromodulators or kinase inhibitors .
Bioconjugation and Prodrug Design
The Boc group facilitates temporary protection during solid-phase peptide synthesis (SPPS). Deprotection with trifluoroacetic acid yields the free amine, which can conjugate targeting moieties or prodrug components .
Comparative Analysis with Structural Analogs
Stereoisomeric Variants
The (1S,4S,6S) enantiomer demonstrates distinct bioavailability compared to its (1R,4R,6S) counterpart. For instance, tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1433638-95-9) may exhibit different receptor-binding profiles due to mirror-image topology.
Azabicyclo[3.1.0]hexane Derivatives
Compounds like tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS 134677-60-4) highlight the versatility of azabicyclo frameworks in medicinal chemistry, though their smaller ring systems confer distinct conformational dynamics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume